![molecular formula C20H30O4Si2 B14172495 1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane CAS No. 920978-34-3](/img/structure/B14172495.png)
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane: is an organosilicon compound characterized by the presence of two silicon atoms bonded to phenyl groups substituted with methoxymethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane typically involves the reaction of 3-(methoxymethoxy)phenyl derivatives with tetramethyldisilane under specific conditions. The reaction is often catalyzed by transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biological assays and as a component in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems and as a part of therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane involves its interaction with molecular targets through its silicon-phenyl framework. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The silicon atoms provide unique electronic properties that can be harnessed in various applications .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)phenylboronic acid: Shares the methoxymethoxy phenyl group but differs in its boronic acid functionality.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a similar phenyl structure but with thiourea functionality.
1,2-Bis-(4-methoxymethoxy-phenyl)-but-3-yne-1,2-diol: Similar phenyl groups with different functional groups and a butyne backbone.
Uniqueness
1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane is unique due to its combination of methoxymethoxy phenyl groups with a disilane backbone. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
920978-34-3 |
|---|---|
Molecular Formula |
C20H30O4Si2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
[3-(methoxymethoxy)phenyl]-[[3-(methoxymethoxy)phenyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C20H30O4Si2/c1-21-15-23-17-9-7-11-19(13-17)25(3,4)26(5,6)20-12-8-10-18(14-20)24-16-22-2/h7-14H,15-16H2,1-6H3 |
InChI Key |
YEFJBDDLUGXMHP-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC=C1)[Si](C)(C)[Si](C)(C)C2=CC=CC(=C2)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


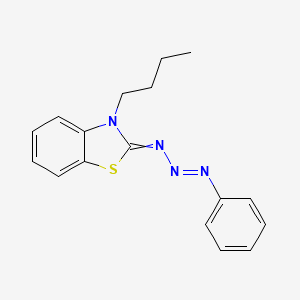
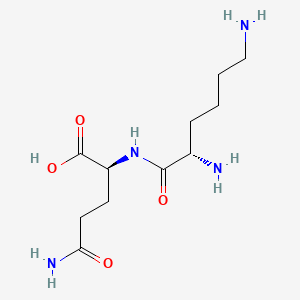
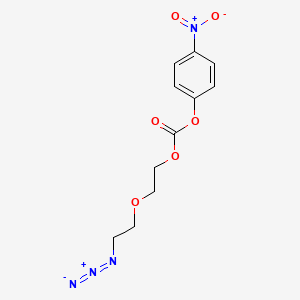
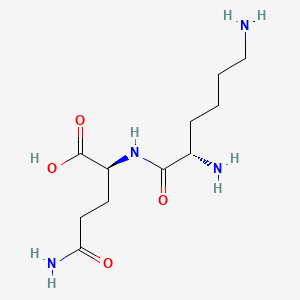
![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
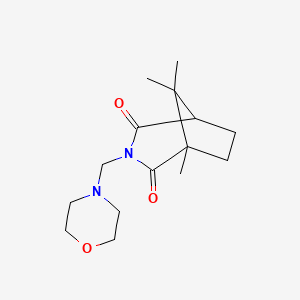
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![2-(biphenyl-4-yl)-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B14172444.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)
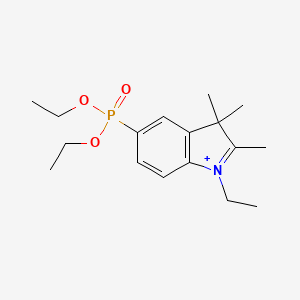
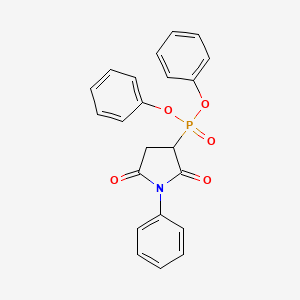
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14172494.png)
